molecular formula C21H22N4 B5560875 4-(1-naphthylmethyl)-N-(4-pyridinylmethylene)-1-piperazinamine

4-(1-naphthylmethyl)-N-(4-pyridinylmethylene)-1-piperazinamine

Cat. No. B5560875
M. Wt: 330.4 g/mol
InChI Key: WIEWCVDFHPBMMK-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • 4-(1-naphthylmethyl)-N-(4-pyridinylmethylene)-1-piperazinamine is a chemical compound with potential significance in various fields of chemistry and materials science.

Synthesis Analysis

  • Synthesis of related compounds often involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions, producing derivatives with diverse structures (A. Hussein et al., 2009).
  • Microwave-assisted synthesis methods have been used for similar compounds, enabling rapid generation of heteroaryl ether core structures (Alfred L Williams et al., 2010).

Molecular Structure Analysis

  • The molecular structure of related compounds is often characterized by spectroscopic methods such as IR, NMR, and crystallography. These structures may feature complex molecular arrangements and diverse bonding interactions (C. Hawes et al., 2016).

Chemical Reactions and Properties

  • Chemical reactions involving compounds like 4-(1-naphthylmethyl)-N-(4-pyridinylmethylene)-1-piperazinamine often include nucleophilic aromatic substitution and carbonylation at C−H bonds (Y. Ishii et al., 1997).

Physical Properties Analysis

  • The physical properties of these compounds are explored through various analytical techniques, including thermogravimetric analysis and density measurements, which provide insights into their stability and physical behavior (S. T. Asundaria et al., 2010).

Chemical Properties Analysis

  • The chemical properties of such compounds are characterized by their reactivity in different chemical reactions and their interaction with other substances, as evidenced by spectroscopic and structural studies (Suranjana Purkait et al., 2017).

Scientific Research Applications

Heterocyclic Synthesis Applications

The compound has been utilized in the synthesis of diverse heterocyclic structures. For example, its derivatives have been applied in creating nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety, showcasing its versatility in synthesizing complex organic structures (Hussein et al., 2009).

Dye Production for Synthetic-Polymer Fibers

Derivatives of the compound have been used in producing dyes for synthetic-polymer fibers, demonstrating its applicability in material sciences and textile engineering (Peters & Bide, 1985).

Coordination Chemistry

In coordination chemistry, related ligands have contributed to the synthesis of a series of coordination polymer materials with metals like Co(II), Cd(II), and Ag(I), highlighting the compound's role in developing novel materials with potential applications in catalysis and material science (Hawes et al., 2016).

Nerve Growth Factor Potentiation

The compound B-355252, a derivative, was synthesized to enhance nerve growth factor's ability to stimulate neurite outgrowths, indicating its potential therapeutic applications in neurology and regenerative medicine (Williams et al., 2010).

Capillary Chromatography

In analytical chemistry, the compound's derivatives have been utilized in capillary chromatography for the separation of polar aromatic compounds, showcasing its importance in analytical methodologies (Maruška et al., 1999).

Synthesis of Coordination Polymer Materials

Related compounds have been employed in the synthesis of coordination polymer materials, contributing to the field of crystal engineering and materials science, with implications for the development of advanced materials (Arza et al., 2017).

properties

IUPAC Name

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-pyridin-4-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-2-7-21-19(4-1)5-3-6-20(21)17-24-12-14-25(15-13-24)23-16-18-8-10-22-11-9-18/h1-11,16H,12-15,17H2/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEWCVDFHPBMMK-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-Naphthylmethyl)-1-piperazinyl)-N-(4-pyridinylmethylene)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.